molecular formula C13H15N5O2S B5778425 N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide

N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide

カタログ番号 B5778425
分子量: 305.36 g/mol
InChIキー: IMIBVNYHXMFABX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide, also known as AMT-130, is a small interfering RNA (siRNA) therapeutic agent that is currently under development for the treatment of Huntington's disease.

作用機序

N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide works by using siRNA to target and degrade the messenger RNA (mRNA) that codes for the mutant huntingtin protein. This process is known as RNA interference (RNAi), and it is a natural cellular process that regulates gene expression. By reducing the levels of mutant huntingtin protein, N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has the potential to slow or even halt the progression of Huntington's disease.
Biochemical and Physiological Effects:
N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been shown to be specific for the mutant huntingtin protein, with no effect on the normal huntingtin protein. This specificity is important because the normal huntingtin protein plays an important role in the normal functioning of the brain. In addition, N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed.

実験室実験の利点と制限

The main advantage of N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide for lab experiments is its specificity for the mutant huntingtin protein. This allows researchers to study the effects of reducing the levels of mutant huntingtin protein without affecting the normal huntingtin protein. However, one limitation of N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide is that it is a relatively new technology, and there is still much to learn about its safety and efficacy.

将来の方向性

There are several future directions for the development of N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide. One direction is the evaluation of its safety and efficacy in clinical trials. Another direction is the optimization of the siRNA molecule to improve its stability and delivery to the brain. In addition, there is potential for the development of siRNA therapeutics for other neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide is a promising siRNA therapeutic agent for the treatment of Huntington's disease. Its specificity for the mutant huntingtin protein and well-tolerated profile make it an attractive option for further development. Future research will continue to evaluate its safety and efficacy, as well as explore its potential for the treatment of other neurological disorders.

合成法

The synthesis of N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide involves the use of solid-phase synthesis, which is a widely used method for the production of siRNA molecules. This method involves the attachment of the first nucleotide to a solid support, followed by the addition of subsequent nucleotides in a stepwise manner. The resulting siRNA molecule is then cleaved from the solid support and purified.

科学的研究の応用

N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been shown to be effective in reducing the levels of mutant huntingtin protein, which is the cause of Huntington's disease. In preclinical studies, N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been shown to reduce the levels of mutant huntingtin protein by up to 50%. Clinical trials are currently underway to evaluate the safety and efficacy of N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide in patients with Huntington's disease.

特性

IUPAC Name

N-(4-acetamidophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2S/c1-9(19)15-10-3-5-11(6-4-10)16-12(20)7-21-13-17-14-8-18(13)2/h3-6,8H,7H2,1-2H3,(H,15,19)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMIBVNYHXMFABX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201800
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(4-Acetylamino-phenyl)-2-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。